molecular formula C24H22FNO2 B14907392 (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one

(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one

Cat. No.: B14907392
M. Wt: 375.4 g/mol
InChI Key: MGLJQYMFBDTFTE-XPWALMASSA-N
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Description

(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities. This compound, with its unique stereochemistry and functional groups, is of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the fluorophenyl and hydroxypropyl groups. Common synthetic routes may include:

    Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving β-lactam intermediates.

    Introduction of Functional Groups: The fluorophenyl and hydroxypropyl groups can be introduced through nucleophilic substitution and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the azetidinone ring or the phenyl groups.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Azetidinones are known for their antibacterial and anti-inflammatory properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one would depend on its specific biological target. Generally, azetidinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The fluorophenyl group may enhance binding affinity to certain targets, while the hydroxypropyl group could influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: A well-known β-lactam antibiotic with a similar azetidinone ring structure.

    Cefalexin: Another β-lactam antibiotic with a broader spectrum of activity.

    Carbapenems: A class of β-lactam antibiotics known for their resistance to β-lactamase enzymes.

Uniqueness

What sets (3R,4S)-3-((S)-3-(4-Fluorophenyl)-3-hydroxypropyl)-1,4-diphenylazetidin-2-one apart is its specific stereochemistry and the presence of the fluorophenyl and hydroxypropyl groups. These features may confer unique biological activities and chemical reactivity compared to other azetidinones.

Properties

Molecular Formula

C24H22FNO2

Molecular Weight

375.4 g/mol

IUPAC Name

(3R,4S)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1,4-diphenylazetidin-2-one

InChI

InChI=1S/C24H22FNO2/c25-19-13-11-17(12-14-19)22(27)16-15-21-23(18-7-3-1-4-8-18)26(24(21)28)20-9-5-2-6-10-20/h1-14,21-23,27H,15-16H2/t21-,22+,23-/m1/s1

InChI Key

MGLJQYMFBDTFTE-XPWALMASSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=CC=C3)CC[C@@H](C4=CC=C(C=C4)F)O

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)CCC(C4=CC=C(C=C4)F)O

Origin of Product

United States

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